4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride
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Overview
Description
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2F3O2S. It is a derivative of benzenesulfonyl chloride, featuring both chloro and difluoromethyl substituents. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride can be synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . The reaction typically involves the following steps:
Starting Material: 2-chloro-α,α,α-trifluorotoluene.
Reagent: Chlorosulfuric acid.
Reaction Medium: 65% oleum.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids.
Reduction Products: Reduction may yield sulfinic acids or other reduced forms of the compound.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: The compound is an intermediate in the production of pharmaceuticals, including potential drug candidates.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-(difluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is unique due to the presence of both chloro and difluoromethyl substituents, which can impart distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of specialized chemicals .
Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRGOGUSDWYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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